3-Bromo-1-phenylpyrrolidin-2-one chemical properties
3-Bromo-1-phenylpyrrolidin-2-one chemical properties
An In-depth Technical Guide to 3-Bromo-1-phenylpyrrolidin-2-one: Properties, Synthesis, and Synthetic Utility
Abstract
3-Bromo-1-phenylpyrrolidin-2-one is a halogenated lactam that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its structure, featuring an activated carbon-bromine bond alpha to a carbonyl group, renders it a potent electrophile for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions. The pyrrolidinone core is a privileged scaffold found in numerous pharmacologically active compounds, making this bromo-derivative a key building block in medicinal chemistry and drug discovery.[1][2][3][4] This guide provides a comprehensive overview of the core chemical properties, established synthetic routes, characteristic reactivity, and key applications of 3-Bromo-1-phenylpyrrolidin-2-one for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
3-Bromo-1-phenylpyrrolidin-2-one is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[5][6] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 77868-83-8 | [5] |
| Molecular Formula | C₁₀H₁₀BrNO | [5][6] |
| Molecular Weight | 240.1 g/mol | [5][6] |
| Melting Point | 100-103 °C | [5][6] |
| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.550 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Appearance | Solid | N/A |
Spectroscopic Signature
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on analogous compounds.[7][8]
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¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the phenyl group, typically in the δ 7.0-7.6 ppm range. The proton at the C3 position, being adjacent to the bromine atom, would appear as a distinct multiplet. The methylene protons at the C4 and C5 positions of the pyrrolidinone ring would present as complex multiplets due to diastereotopicity and coupling.
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¹³C NMR: Key signals would include the lactam carbonyl carbon (C2) around 170-175 ppm. The carbon atom bonded to bromine (C3) would be significantly shifted. Aromatic carbons would appear in the typical 120-140 ppm region, with the remaining two aliphatic carbons of the ring (C4, C5) resonating at higher field.
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Infrared (IR) Spectroscopy: A prominent and strong absorption band corresponding to the amide C=O stretch would be expected in the region of 1680-1700 cm⁻¹. Other characteristic signals would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Mechanistic Considerations
The synthesis of α-halo lactams is a well-established field. For 3-Bromo-1-phenylpyrrolidin-2-one, two primary strategies are logical: the direct bromination of the pre-formed lactam and the cyclization of a halogenated acyclic precursor.
Synthesis via Bromination of 1-Phenylpyrrolidin-2-one
This is the most direct approach. The α-position to the lactam carbonyl is activated towards enolization, making it susceptible to electrophilic bromination.
Experimental Protocol (Exemplary):
-
Dissolve 1-phenylpyrrolidin-2-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong base, such as Lithium Diisopropylamide (LDA), dropwise to generate the corresponding lithium enolate. The causality here is critical: a strong, non-nucleophilic base is required to achieve complete and regioselective deprotonation at the α-carbon without competing addition to the carbonyl.
-
After stirring for a period to ensure complete enolate formation, introduce a solution of an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or bromine (Br₂), dissolved in the same solvent. NBS is often preferred for its ease of handling and milder reaction profile.
-
Allow the reaction to proceed at low temperature before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography or recrystallization to yield the pure 3-Bromo-1-phenylpyrrolidin-2-one.
Synthesis via Intramolecular Cyclization
An alternative route involves the base-mediated cyclization of an acyclic precursor, such as 2,4-dibromo-N-phenyl-butanamide.[9] This method builds the heterocyclic ring and introduces the bromine in a concerted strategic manner.
Mechanism Insight: This reaction proceeds via an intramolecular nucleophilic substitution. The amide nitrogen, upon deprotonation by a base, acts as the nucleophile, attacking the carbon bearing the bromine at the 4-position to form the five-membered ring. This is a classic example of an intramolecular Williamson ether synthesis-type reaction, but for an amine, forming a lactam.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1-phenylpyrrolidin-2-one stems from the high reactivity of the C-Br bond.[10] The bromine atom is positioned alpha to an electron-withdrawing carbonyl group, which significantly polarizes the C-Br bond and stabilizes the transition state of substitution reactions, making the C3 carbon highly electrophilic.
Nucleophilic Substitution
The primary mode of reactivity is nucleophilic substitution, where the bromide ion serves as an excellent leaving group. This allows for the introduction of a wide array of functional groups at the C3 position.
This reaction is foundational for using the molecule as a scaffold. A diverse range of nucleophiles can be employed:
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O-Nucleophiles: Alcohols and phenols to form ethers.
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N-Nucleophiles: Amines and azides to introduce nitrogen-containing functionalities.
-
S-Nucleophiles: Thiols to generate thioethers.
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C-Nucleophiles: Enolates and organometallics for C-C bond formation.
Radical Reactions
Modern synthetic methods have shown that α-bromo amides can participate in atom-transfer radical addition (ATRA) reactions.[11] Under photocatalytic or electron donor-acceptor (EDA) complex conditions, the C-Br bond can undergo homolytic cleavage to generate an electrophilic carbon-centered radical. This radical can then add to unactivated alkenes, leading to the formation of more complex γ-lactam structures.[11] This advanced application significantly broadens the synthetic potential beyond traditional two-electron chemistry.
Applications in Research and Drug Discovery
The pyrrolidine ring and its oxidized form, pyrrolidinone (a γ-lactam), are core structural motifs in a vast number of FDA-approved drugs and biologically active molecules.[1][4][12][13] These scaffolds are prized for their ability to project substituents into three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors.[1][3]
3-Bromo-1-phenylpyrrolidin-2-one is a key intermediate for accessing libraries of substituted pyrrolidinones for screening. By leveraging the reactivity described above, medicinal chemists can rapidly generate analogues to build structure-activity relationships (SAR). For example, related 3-halopyrrolidines are used to prepare modulators of the mGluR5 receptor, which are investigated for treating neurological disorders such as chronic pain and Parkinson's disease.[14] The phenyl group at the N1 position also provides a site for further modification or can serve as a key pharmacophoric element for aromatic interactions with a target protein.
Safety and Handling
As an α-bromo carbonyl compound, 3-Bromo-1-phenylpyrrolidin-2-one is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[15][16] It may also cause respiratory irritation (H335).[6]
-
Handling Recommendations: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][17] Avoid inhalation of dust and direct contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
Conclusion
3-Bromo-1-phenylpyrrolidin-2-one is a synthetically powerful building block whose value is derived from the convergence of a privileged pharmaceutical scaffold (the N-phenylpyrrolidinone) and a highly reactive functional handle (the α-bromo group). Its well-defined physical properties, accessible synthetic routes, and predictable, versatile reactivity make it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its chemical properties and handling requirements is essential for its safe and effective utilization in the laboratory.
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